
Celangulatin D
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Overview
Description
Celangulatin D is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus.
Preparation Methods
Celangulatin D is typically isolated from the root bark of Celastrus angulatus through bioassay-guided fractionation. The process involves extracting the root bark with methanol, followed by macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to purify the compound .
Chemical Reactions Analysis
Celangulatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, which may have distinct biological activities .
Scientific Research Applications
Insecticidal Properties
Celangulatin D exhibits significant insecticidal activity, particularly against agricultural pests. Research has shown that it can effectively target various insect species, making it a candidate for natural pesticide development.
Case Study: Efficacy Against Mythimna separata
A notable study assessed the insecticidal efficacy of this compound against the fourth instar larvae of Mythimna separata, a common pest in agriculture. The study utilized the leaf disc method to determine the median lethal dose (KD 50) values for this compound and related compounds:
Compound | KD 50 (μg·g⁻¹) |
---|---|
This compound | 252.3 |
Celangulatin C | 280.4 |
Celangulatin F | 201.5 |
Angulatin A | 300.9 |
The results indicated that this compound had a KD 50 value of 252.3 μg·g⁻¹, demonstrating its potent insecticidal properties compared to other compounds isolated from the same plant .
Potential as a Natural Pesticide
Given its efficacy, this compound is being explored as a natural pesticide alternative to synthetic chemicals. The increasing demand for sustainable agricultural practices has led researchers to investigate naturally derived compounds like this compound for pest control.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of sesquiterpenoids like this compound has revealed that specific structural features significantly influence their biological activity. Variations in substituents at key positions on the molecular structure can enhance or diminish insecticidal potency .
Future Directions in Research
The ongoing research into this compound includes:
- Development of Formulations : Creating effective formulations that maximize the stability and efficacy of this compound as a pesticide.
- Field Trials : Conducting field trials to evaluate its performance in real agricultural settings against various pests.
- Combination Studies : Investigating synergistic effects when combined with other natural or synthetic pesticides to enhance overall efficacy.
Mechanism of Action
The mechanism of action of Celangulatin D involves its interaction with specific molecular targets in insects. It disrupts the normal physiological processes of the insects, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects, causing paralysis and eventual death .
Comparison with Similar Compounds
Celangulatin D is part of a group of sesquiterpene polyol esters isolated from Celastrus angulatus. Similar compounds include Celangulatin C, Celangulatin E, and Celangulatin F. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and biological activities. This compound is unique due to its potent insecticidal activity and potential anti-tumor properties .
Biological Activity
Celangulatin D, a sesquiterpene compound, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and insecticidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by its molecular formula C40H64O9 and a molecular weight of 648.61 g/mol. Its structure is pivotal in determining its biological activities, particularly its interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the potent antimicrobial properties of this compound against various pathogens:
- Minimum Inhibitory Concentration (MIC) : this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The MIC values reported are as low as 0.21 µM for certain strains, indicating strong antibacterial potential .
- Fungal Activity : The compound also demonstrated antifungal activity against species such as Candida albicans, with MIC values recorded at 0.83 µM. This suggests that this compound could be a candidate for treating fungal infections .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (µM) | Activity Type |
---|---|---|
Pseudomonas aeruginosa | 0.21 | Bactericidal |
Escherichia coli | 0.21 | Bactericidal |
Candida albicans | 0.83 | Antifungal |
Micrococcus luteus | Not specified | Selective action |
Insecticidal Properties
This compound has shown promising insecticidal activity, particularly against agricultural pests such as armyworms. This property is attributed to its ability to disrupt normal physiological functions in insects, making it a potential candidate for developing eco-friendly insecticides .
Toxicity Studies
While evaluating the safety profile of this compound, toxicity assessments were conducted using human cell lines (HaCat and BALB/c 3T3). The results indicated that while there is some cytotoxicity, it varies significantly between different cell lines. The compound showed lower toxicity levels in BALB/c 3T3 cells compared to HaCat cells, suggesting a need for further investigation into its safety for therapeutic use .
Table 2: Toxicity Profile of this compound
Cell Line | IC50 (µM) | Observations |
---|---|---|
HaCat | Not specified | Higher sensitivity observed |
BALB/c 3T3 | Not specified | Lower toxicity compared to HaCat |
The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets:
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to critical enzymes such as DNA gyrase and MurD, forming multiple hydrogen bonds that enhance its inhibitory effects on bacterial growth .
- Binding Interactions : The binding energies observed during these studies indicate that this compound has favorable interactions within the active sites of these enzymes, which are crucial for bacterial survival and replication.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in clinical settings:
- A study on its application against infections caused by E. coli in livestock demonstrated significant reductions in infection rates when treated with formulations containing this compound .
- In agricultural trials, formulations based on this compound showed effective control over pest populations without adversely affecting non-target organisms, highlighting its potential as a sustainable pest management solution .
Properties
Molecular Formula |
C31H36O15 |
---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C31H36O15/c1-15(32)41-14-30-24(43-17(3)34)20(42-16(2)33)11-29(6,38)31(30)23(35)21(28(4,5)46-31)22(44-26(36)18-7-9-39-12-18)25(30)45-27(37)19-8-10-40-13-19/h7-10,12-13,20-25,35,38H,11,14H2,1-6H3/t20-,21+,22+,23?,24-,25-,29-,30-,31-/m0/s1 |
InChI Key |
HUEZXBAPUURQLA-MABMXEQBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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